molecular formula C13H19N3O2 B5005621 1-Ethyl-4-[(2-nitrophenyl)methyl]piperazine

1-Ethyl-4-[(2-nitrophenyl)methyl]piperazine

Cat. No.: B5005621
M. Wt: 249.31 g/mol
InChI Key: WXOLQKZRUBTAHJ-UHFFFAOYSA-N
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Description

1-Ethyl-4-[(2-nitrophenyl)methyl]piperazine is a chemical compound belonging to the piperazine family Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of an ethyl group at the first position and a 2-nitrophenylmethyl group at the fourth position of the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-4-[(2-nitrophenyl)methyl]piperazine can be synthesized through several methods. One common approach involves the reaction of N-ethylpiperazine with 2-nitrobenzyl chloride under basic conditions. The reaction typically proceeds as follows:

    Step 1: Dissolve N-ethylpiperazine in an appropriate solvent such as dichloromethane.

    Step 2: Add 2-nitrobenzyl chloride to the solution.

    Step 3: Introduce a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction.

    Step 4: Stir the reaction mixture at room temperature for several hours.

    Step 5: Purify the product using column chromatography or recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-[(2-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, bases like potassium carbonate.

Major Products Formed:

    Reduction: 1-Ethyl-4-[(2-aminophenyl)methyl]piperazine.

    Oxidation: 1-Ethyl-4-[(2-nitrosophenyl)methyl]piperazine.

    Substitution: Various alkyl or aryl-substituted piperazines.

Scientific Research Applications

1-Ethyl-4-[(2-nitrophenyl)methyl]piperazine has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biological Studies: The compound is used in studies investigating the interaction of piperazine derivatives with biological targets such as enzymes and receptors.

    Materials Science: It is employed in the development of novel materials with specific properties, such as polymers and coatings.

    Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex molecules for various research purposes.

Mechanism of Action

The mechanism of action of 1-ethyl-4-[(2-nitrophenyl)methyl]piperazine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an agonist or antagonist at certain receptors, modulating their activity. The nitro group can undergo reduction to form an amino group, which can further interact with biological targets. The piperazine ring provides a scaffold that can bind to various enzymes and receptors, influencing their function.

Comparison with Similar Compounds

  • 1-Ethyl-4-[(4-nitrophenyl)methyl]piperazine
  • 1-Methyl-4-[(2-nitrophenyl)methyl]piperazine
  • 1-Ethyl-4-[(3-nitrophenyl)methyl]piperazine

Comparison: 1-Ethyl-4-[(2-nitrophenyl)methyl]piperazine is unique due to the position of the nitro group on the phenyl ring. This positional difference can significantly influence the compound’s reactivity and interaction with biological targets. For example, the 2-nitro position may result in different steric and electronic effects compared to the 3-nitro or 4-nitro positions, leading to variations in biological activity and chemical reactivity.

Properties

IUPAC Name

1-ethyl-4-[(2-nitrophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-2-14-7-9-15(10-8-14)11-12-5-3-4-6-13(12)16(17)18/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOLQKZRUBTAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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